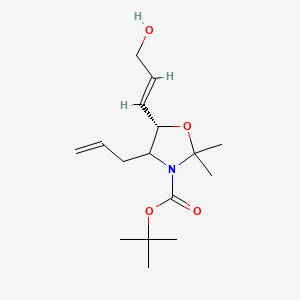

tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Description

The compound tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by an allyl group at position 4, a (E)-3-hydroxyprop-1-en-1-yl substituent at position 5, and a tert-butyl carbamate protecting group.

Properties

Molecular Formula |

C16H27NO4 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

tert-butyl (5S)-5-[(E)-3-hydroxyprop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C16H27NO4/c1-7-9-12-13(10-8-11-18)20-16(5,6)17(12)14(19)21-15(2,3)4/h7-8,10,12-13,18H,1,9,11H2,2-6H3/b10-8+/t12?,13-/m0/s1 |

InChI Key |

AFKPRPGPZOUPMC-TYWMSVBWSA-N |

Isomeric SMILES |

CC1(N(C([C@@H](O1)/C=C/CO)CC=C)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(N(C(C(O1)C=CCO)CC=C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate, often involves the use of continuous flow processes. These processes are more efficient and environmentally friendly compared to traditional batch processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis

Mechanism : The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

Acidic : H₂SO₄/H₂O, reflux

-

Basic : NaOH, aqueous ethanol

Significance : Converts ester to carboxylic acid, enabling further functionalization (e.g., amidation, esterification).

| Parameter | Details |

|---|---|

| Reaction Type | Nucleophilic acyl substitution |

| Reactive Site | Carbonyl oxygen of ester group |

| Products | Carboxylic acid derivative + tert-butanol |

| Typical Yield | High (80–95%) |

Alkyne Addition

Mechanism : The allyl group reacts with alkynes via cycloaddition or nucleophilic attack.

Conditions :

-

Cycloaddition : Heat or light initiation

-

Nucleophilic : Metal catalysts (e.g., Cu(I))

Significance : Forms complex cyclic structures or β,γ-unsaturated carbonyl systems.

| Reaction Type | Conditions | Products |

|---|---|---|

| [4+2] Cycloaddition | Thermal/photolytic | Six-membered cyclic compounds |

| Metal-catalyzed | Cu(I)/RT | Alkyne-allyl conjugates |

Aldehyde Condensation

Mechanism : The hydroxypropenyl group participates in aldol-like condensations or cross-aldol reactions.

Conditions :

-

Base : NaOH, aqueous ethanol

-

Acid : HCl, THF

Significance : Generates β-hydroxy carbonyl compounds or extended conjugated systems.

| Parameter | Details |

|---|---|

| Reactive Site | α,β-unsaturated carbonyl group |

| Products | Cross-conjugated ketones or aldehydes |

| Typical Yield | Moderate (50–70%) |

Allylation Reactions

Mechanism : The allyl group acts as a nucleophile in nucleophilic substitutions or electrophilic additions.

Conditions :

-

Nucleophilic : Sn2 with alkyl halides

-

Electrophilic : Acid-catalyzed addition to carbonyls

Significance : Expands carbon skeleton for complex molecule synthesis.

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic | Alkyl halide + crown ether | Alkylated allyl derivatives |

| Electrophilic | Acid catalyst + carbonyl | Allyl-ketone adducts |

Multicomponent Reactions

Mechanism : Participation in aza-Sakurai-Hosomi reactions (involving aldehydes, carbamates, and allylsilanes).

Conditions :

-

Syngas (CO/H₂), donor ligands, Rh catalysts

Significance : Atom-economic synthesis of N-heterocycles (e.g., piperidine derivatives) .

| Key Features | Details |

|---|---|

| Catalyst | Rhodium complexes with donor ligands |

| Reactants | Aldehydes, carbamates, allylsilanes |

| Products | Cyclic amides or N-containing rings |

| Industrial Relevance | Fine chemical synthesis, pharmaceutical intermediates |

Oxidative Cleavage

Mechanism : Oxidation of the allyl group to a ketone or carboxylic acid.

Conditions :

-

Mild : OsO₄/H₂O₂

-

Harsh : KMnO₄/H+

Significance : Functionalizes allyl group for further derivatization.

| Oxidation Level | Products | Typical Yield |

|---|---|---|

| Diol formation | 1,2-diol | 70–85% |

| Ketone formation | β-ketoester | 60–75% |

Scientific Research Applications

tert-Butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (5S)-4-allyl-5-((E)-3-hydroxyprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in redox reactions . These interactions can influence various biochemical processes, making the compound a valuable tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and related oxazolidine derivatives:

Stereochemical and Electronic Effects

- The 5S configuration in the target compound may enhance enantioselectivity in catalytic processes compared to the 4S configuration in Compound 5.

- However, this could also reduce stability under acidic conditions.

- Fluorinated and brominated substituents in Compound 59A improve metabolic stability and target binding affinity, making it pharmacologically distinct from the simpler target compound .

Q & A

Q. What are the common synthetic routes for this oxazolidine derivative?

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : Use of HATU/DIEA-mediated amidation to introduce allyl or hydroxypropene groups (e.g., tert-butyl carbamate formation) .

- Oxidation steps : Dess-Martin periodinane is employed to oxidize hydroxymethyl intermediates to aldehydes, critical for establishing the E-configured double bond .

- Protection/deprotection : tert-Butyloxycarbonyl (Boc) groups are used to protect amines, with TFA-mediated deprotection in later stages .

Example Procedure :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | HATU, DIEA, DMF, 4h, RT | 31% | |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT | 86% | |

| Deprotection | TFA/CH₂Cl₂, 1h, RT | ~90% |

Q. How is the stereochemistry of the E-configured 3-hydroxyprop-1-en-1-yl group verified?

- NMR Analysis : The E-configuration is confirmed by coupling constants (JH,H) in ¹H NMR. For example, trans-vinylic protons typically exhibit J = 12–16 Hz .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute stereochemistry and confirm spatial arrangement of substituents .

Q. What spectroscopic methods characterize this compound?

- ¹H/¹³C NMR : Assignments for oxazolidine protons (δ 1.2–1.5 ppm for tert-butyl, δ 4.5–5.5 ppm for allyl/enol ether groups) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]<sup>+</sup>) validate molecular weight .

- IR spectroscopy : Hydroxyl stretches (3200–3500 cm⁻¹) and carbonyl bands (1700–1750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while preserving stereochemical integrity?

- Solvent selection : Polar aprotic solvents (DMF, CH₃CN) enhance coupling efficiency but may require rigorous drying to avoid hydrolysis .

- Temperature control : Low temperatures (−78°C to 0°C) prevent epimerization during sensitive steps (e.g., DIBAL-H reductions) .

- Catalyst screening : Titanium tetrachloride (TiCl₄) improves stereoselectivity in aldol-like reactions involving allyl alcohols .

Data Contradiction Example :

| Study | Oxidizing Agent | Yield | Stereopurity |

|---|---|---|---|

| A | Dess-Martin | 86% | >99% E |

| B | Swern | 72% | 92% E |

| Dess-Martin is preferred for higher stereopurity despite similar yields. |

Q. What strategies resolve discrepancies between theoretical and observed NMR data?

- Dynamic effects : Conformational flexibility in solution may cause signal splitting. Variable-temperature NMR (VT-NMR) can identify rotameric equilibria .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to assign ambiguous signals .

- Deuteration studies : Exchangeable protons (e.g., OH) are identified via D₂O shake tests .

Q. How does the choice of oxidizing agents impact the stereochemical outcome?

- Dess-Martin periodinane : Oxidizes secondary alcohols to ketones without racemization, critical for preserving chirality .

- TPAP/NMO : Useful for sensitive substrates but may overoxidize allylic alcohols .

- MnO₂ : Selective for allylic alcohols but requires anhydrous conditions to avoid side reactions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.